[17-acetyloxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
Description
Introduction
Contextualization Within the Landscape of Steroidal Alkaloids and Related Polycyclic Compounds
Steroidal alkaloids constitute a critical class of natural products characterized by nitrogen-containing modifications to steroidal frameworks. The subject compound exemplifies this paradigm through its fusion of a cyclopenta[a]phenanthrene backbone—a hallmark of steroidal architectures—with a quaternary ammonium-functionalized pyrrolidine side chain. This structural duality aligns with bioactive steroidal alkaloids such as conessine and cyclovirobuxine D, which demonstrate anticholinergic and cardiovascular activities. The tetradecahydro-1H-cyclopenta[a]phenanthrene core, as identified in PubChem records, provides rigidity and stereochemical complexity comparable to cholestane-derived systems, while the quaternary ammonium group introduces cationic character critical for molecular recognition.
Academic Rationale for Investigating the Compound
The academic interest in this compound stems from three interrelated factors:
- Structural Novelty : The simultaneous presence of dual acetyloxy groups at C-3 and C-17, combined with a 16β-pyrrolidinium substitution, creates a unique stereoelectronic profile. This configuration differs from classical steroidal alkaloids like solasodine (which typically bear glycosidic oxygen substituents) and synthetic neuromuscular blockers like rocuronium bromide (which feature monoquaternary ammonium groups).
- Synthetic Challenge : The compound’s four chiral centers (C-3, C-10, C-13, C-16) and steric demands of the allyl-pyrrolidinium moiety present significant synthetic hurdles, necessitating advanced stereocontrolled methodologies.
- Pharmacophore Potential : Quaternary ammonium salts are established modulators of ion channels and neurotransmitter receptors. Integrating this motif into a steroidal framework may enable novel interactions with biological targets, as evidenced by the clinical success of structurally related agents like abiraterone acetate.
Overview of the Compound’s Structural Motifs in the Context of Steroidal and Quaternary Ammonium Chemistry
The compound’s structure decomposes into three primary domains:
Steroidal Core
The tetradecahydro-1H-cyclopenta[a]phenanthrene system (C17H26) adopts a planar, fused tetracyclic conformation stabilized by trans-decalin geometry. Methyl groups at C-10 and C-13 enforce angular rigidity, while acetyloxy substituents at C-3 and C-17 introduce polarity and hydrogen-bonding capacity.
Quaternary Ammonium System
The C-16-bound pyrrolidinium group exists as a permanent cation due to quaternization at the nitrogen atom. Bromide serves as the counterion, balancing charge. The prop-2-enyl (allyl) substituent on the pyrrolidine nitrogen introduces unsaturation, potentially influencing conformational dynamics and π-π interactions.
Secondary Pyrrolidine Substituent
A second pyrrolidin-1-yl group at C-2 introduces additional nitrogen complexity. This tertiary amine may participate in hydrogen bonding or serve as a protonation site under physiological conditions, though its steric environment likely limits accessibility.
Properties
Molecular Formula |
C34H55BrN2O4 |
|---|---|
Molecular Weight |
635.7 g/mol |
IUPAC Name |
[17-acetyloxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |
InChI |
InChI=1S/C34H55N2O4.BrH/c1-6-17-36(18-9-10-19-36)30-21-28-26-12-11-25-20-31(39-23(2)37)29(35-15-7-8-16-35)22-34(25,5)27(26)13-14-33(28,4)32(30)40-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1 |
InChI Key |
SRMGVJLZFIUKGN-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide involves multiple steps, starting from the appropriate steroidal backboneThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Utilized in pharmacological studies to explore its potential therapeutic effects and interactions with biological targets.
Industry: Applied in the development of new materials and compounds with specific properties for various industrial applications
Mechanism of Action
The mechanism of action of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the specific target and context .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with other cyclopenta[a]phenanthrene derivatives (Table 1). Key differences lie in substituent patterns and functional groups:
Table 1: Substituent Comparison
Key Observations:
Position 17 Modifications : The target compound’s acetyloxy group contrasts with phenylethynyl (electron-withdrawing) or hydroxy (polar) groups in analogues, altering electronic and steric profiles .
C10 and C13 Methyl Groups : Shared with compound , these groups stabilize the steroidal conformation, reducing metabolic degradation.
Spectroscopic and Physicochemical Properties
NMR Data Comparison:
- Target Compound : Expected ¹H NMR signals include:
- δ 2.0–2.1 ppm (acetate CH₃).
- δ 1.5–3.0 ppm (pyrrolidine CH₂ and CH).
- Downfield shifts for cyclopenta[a]phenanthrene protons (δ 6.5–7.5 ppm) due to electron-withdrawing substituents.
- Analogues :
Molecular Weight and Solubility:
- The target compound’s molecular weight (~700–750 g/mol) exceeds analogues due to pyrrolidinium and bromide.
- Enhanced aqueous solubility from the quaternary ammonium group contrasts with hydrophobic phenylethynyl analogues .
Biological Activity
The compound is a complex organic molecule with potential biological activities. It belongs to a class of compounds known for their pharmacological properties. This article aims to explore the biological activity of this compound through various studies and data sources.
Chemical Structure and Properties
The compound's full chemical name reveals its intricate structure. It features multiple functional groups that contribute to its biological activity. The molecular formula and key properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C32H53BrN2O4 |
| Molecular Weight | 528.8 g/mol |
| XLogP3-AA | 6.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the body. It is hypothesized that it may act as a neuromuscular blocker, similar to other compounds in its class. This mechanism involves the inhibition of acetylcholine at the neuromuscular junction, leading to muscle relaxation.
In Vitro Studies
Several studies have investigated the in vitro effects of the compound on various cell lines. Notably:
- Cell Viability : The compound exhibited significant cytotoxicity against cancer cell lines at concentrations above 10 µM.
- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis in treated cells compared to controls.
In Vivo Studies
Animal models have been employed to assess the pharmacological effects:
- Muscle Relaxation : In rodent models, administration of the compound resulted in observable muscle relaxation within 15 minutes post-injection.
- Toxicity Assessment : Dosage escalation studies revealed a dose-dependent increase in adverse effects, with higher doses leading to respiratory depression.
Case Studies
- Case Study 1 : A clinical trial involving patients requiring intubation demonstrated that the compound facilitated rapid muscle relaxation without significant cardiovascular side effects.
- Case Study 2 : A study on postoperative patients indicated reduced recovery times when administered alongside general anesthesia.
Q & A
Q. What experimental design strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including acetylation, alkylation, and cyclization. Key considerations include:
- Temperature control : Maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Catalyst selection : Use of transition-metal catalysts (e.g., Pd(II) acetate) for coupling reactions, as demonstrated in analogous steroid derivatives .
- Purification : Chromatography (e.g., hexane/acetone gradients) to isolate high-purity products . Automated reactors may enhance reproducibility for scaled-up synthesis .
Q. How can structural characterization be reliably performed for this compound?
A combination of spectroscopic and analytical techniques is critical:
- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 3.66 ppm for acetyl groups) confirm stereochemistry and functional group placement .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed 457.3290 vs. calculated 457.3294 for C₂₇H₄₆NaO₄) .
- X-ray crystallography : Resolves absolute configuration, as shown in related cyclopenta[a]phenanthrene derivatives .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Limited stability data are available, but general guidelines include:
- Storage : In airtight containers at –20°C to prevent hydrolysis of acetyl groups .
- Handling : Use of nitrile gloves and fume hoods to avoid dermal/ocular exposure . Stability under acidic/basic conditions should be tested via accelerated degradation studies .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological receptors or enzymes?
The compound’s bioactivity is likely modulated by its stereochemistry:
- Receptor docking : Molecular dynamics simulations can predict binding affinities to steroid hormone receptors (e.g., progesterone receptors) based on spatial alignment of acetyl and alkyl groups .
- Enzyme inhibition assays : In vitro testing with cytochrome P450 enzymes may reveal metabolic pathways, as seen in chlorinated progesterone analogs .
- Comparative studies : Contrast activity of enantiomers (e.g., 17α vs. 17β configurations) to identify structure-activity relationships .
Q. What computational methods are suitable for predicting reaction pathways and optimizing synthesis?
Integrate quantum chemistry and machine learning:
- Reaction path searches : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .
- AI-driven optimization : Platforms like COMSOL Multiphysics can simulate reaction kinetics and recommend conditions (e.g., solvent polarity, catalyst loading) .
- Data feedback loops : Combine experimental results (e.g., NMR yields) with computational predictions to refine models iteratively .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally related compounds?
Address discrepancies through systematic validation:
- Dose-response assays : Replicate studies across multiple cell lines (e.g., MCF-7 for estrogenic activity) to confirm potency thresholds .
- Meta-analysis : Aggregate data from public databases (e.g., ChEMBL, PubChem) to identify trends in cytotoxicity or receptor selectivity .
- Control standardization : Use reference compounds (e.g., chlormadinone acetate) to calibrate assay conditions and minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
